molecular formula C12H9ClN2O B1621027 N-(4-Chlorophenyl)picolinamide CAS No. 14547-72-9

N-(4-Chlorophenyl)picolinamide

Cat. No.: B1621027
CAS No.: 14547-72-9
M. Wt: 232.66 g/mol
InChI Key: YYKKCKLOYJLFAW-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)picolinamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position and a 4-chlorophenyl group attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: One common method for synthesizing N-(4-Chlorophenyl)picolinamide involves the reaction of 4-chloroaniline with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Amidation Reaction: Another approach involves the direct amidation of pyridine-2-carboxylic acid with 4-chloroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Chlorophenyl)picolinamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(4-Chlorophenyl)picolinamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and ligands for coordination chemistry.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further medicinal chemistry studies.

Medicine: The compound’s potential therapeutic applications are explored in the development of new drugs. Its structural features allow for interactions with various biological targets, including enzymes and receptors.

Industry: this compound finds applications in the production of specialty chemicals and materials. It may be used in the formulation of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)picolinamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s ability to form hydrogen bonds and hydrophobic interactions with these targets is crucial for its biological activity.

Comparison with Similar Compounds

    N-(4-bromophenyl)pyridine-2-carboxamide: Similar structure with a bromine atom instead of chlorine.

    N-(4-fluorophenyl)pyridine-2-carboxamide: Similar structure with a fluorine atom instead of chlorine.

    N-(4-methylphenyl)pyridine-2-carboxamide: Similar structure with a methyl group instead of chlorine.

Uniqueness: N-(4-Chlorophenyl)picolinamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. The chlorine atom can participate in halogen bonding, affecting the compound’s interactions with biological targets and its overall pharmacokinetic profile.

Properties

CAS No.

14547-72-9

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

N-(4-chlorophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H9ClN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16)

InChI Key

YYKKCKLOYJLFAW-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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